molecular formula C32H54N2O14 B12382266 (R,E)-TCO-PEG8-NHS ester

(R,E)-TCO-PEG8-NHS ester

Cat. No.: B12382266
M. Wt: 690.8 g/mol
InChI Key: QTIJRGCLYYSKEU-ZRYYHZBOSA-N
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Description

(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester typically involves the following steps:

    Synthesis of trans-Cyclooctene (TCO):

    Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a nucleophilic substitution reaction.

    Formation of N-hydroxysuccinimide (NHS) Ester: The NHS ester is formed by reacting the PEGylated TCO with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The TCO moiety can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the TCO moiety to its corresponding alkane.

    Substitution: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, forming stable amide bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Amines are the primary nucleophiles used in substitution reactions with the NHS ester group.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alkanes.

    Substitution: Amide bonds formed with various amines.

Scientific Research Applications

Chemistry

(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used in click chemistry for the rapid and specific conjugation of biomolecules. It is particularly useful in the synthesis of complex molecular architectures.

Biology

In biological research, this compound is used for labeling and tracking biomolecules. The PEG linker provides water solubility and reduces non-specific binding, making it ideal for use in biological systems.

Medicine

In medical research, (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used for the targeted delivery of drugs and imaging agents. The high specificity of the NHS ester group allows for the precise conjugation of therapeutic molecules.

Industry

In the industrial sector, this compound is used in the development of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable in the production of functionalized surfaces and nanoparticles.

Mechanism of Action

The mechanism of action of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group reacts with primary amines, leading to the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • trans-Cyclooctene-PEG4-NHS ester
  • trans-Cyclooctene-PEG12-NHS ester
  • Maleimide-PEG8-NHS ester

Uniqueness

(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is unique due to its combination of a TCO moiety, a PEG8 linker, and an NHS ester group. This combination provides high reactivity, water solubility, and specificity, making it highly versatile for various applications.

Properties

Molecular Formula

C32H54N2O14

Molecular Weight

690.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+/t28-/m0/s1

InChI Key

QTIJRGCLYYSKEU-ZRYYHZBOSA-N

Isomeric SMILES

C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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